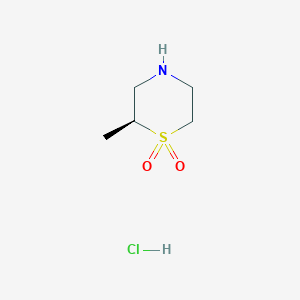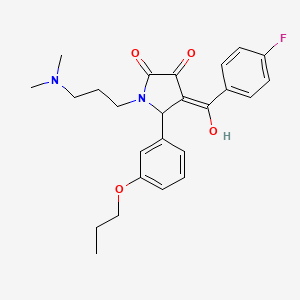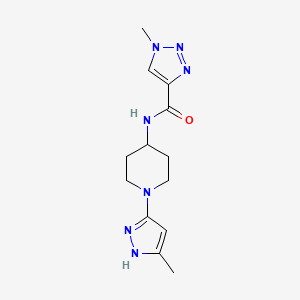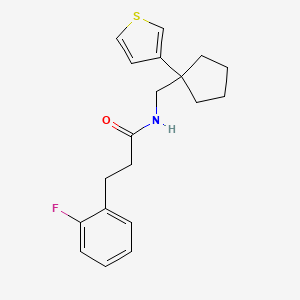
3-(2-fluorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of propanamide derivatives often involves reactions between appropriate amines and acid derivatives. For instance, the synthesis of a bio-functional hybrid compound was achieved by reacting 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine with flurbiprofen . Similarly, the synthesis of various propanamide derivatives could involve Michael reactions or other chemoselective methods . These methods could potentially be adapted for the synthesis of "3-(2-fluorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide."
Molecular Structure Analysis
The molecular structure of propanamide derivatives is crucial for their biological activity. For example, the presence of a 4-methylpiperidinyl group in the C-region of a TRPV1 antagonist was found to enhance hydrophobic interactions and increase potency . Similarly, the presence of a quinoxaline ring and a peptidomimetic side chain was found to be beneficial for anticancer activity . The molecular structure of "3-(2-fluorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide" would likely influence its binding to biological targets.
Chemical Reactions Analysis
Propanamide derivatives can participate in various chemical reactions depending on their functional groups. For instance, the sulfonamido group in certain TRPV1 antagonists was found to be critical for their activity . The reactivity of the compound "3-(2-fluorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide" would depend on the presence and position of substituents on the phenyl and thiophenyl rings, as well as the cyclopentyl and propanamide moieties.
Physical and Chemical Properties Analysis
The physical and chemical properties of propanamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of fluorine atoms can affect the lipophilicity and metabolic stability of the compounds . The specific properties of "3-(2-fluorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide" would need to be determined experimentally, but insights can be drawn from the properties of structurally related compounds discussed in the papers.
Scientific Research Applications
Synthesis and Characterization
- Chemical Synthesis and Analysis : Compounds with structural similarities to "3-(2-fluorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide" have been synthesized through various chemical reactions, characterized, and analyzed using spectroscopic methods. For example, derivatives of flurbiprofen, a closely related compound, have been synthesized and fully characterized using NMR, UV, IR, and mass spectral data, highlighting the process of obtaining and verifying novel compounds with potential therapeutic applications (Manolov, Ivanov, & Bojilov, 2021).
Pharmacokinetic Studies
- Selective Androgen Receptor Modulators (SARMs) : Research has been conducted on similar propanamides, examining their pharmacokinetics, metabolism, and potential as therapeutic agents. For instance, studies on SARMs have explored their promise for treating androgen-dependent diseases, with extensive metabolite profiling conducted in animal models to understand their pharmacokinetic characteristics (Wu et al., 2006).
Molecular Design for Therapeutic Applications
Design for Muscle Relaxants and Anti-inflammatory Agents : The design and synthesis of rigid cyclic analogues have led to the discovery of compounds with potent muscle relaxant, antiinflammatory, and analgesic activities. Such research underlines the importance of molecular design in creating effective therapeutic agents (Musso et al., 2003).
Antioxidant and Anticancer Activities : Novel derivatives of related compounds have been synthesized and tested for their antioxidant and anticancer activities. Some derivatives have shown significant efficacy against various cancer cell lines, illustrating the potential for developing new cancer therapies (Tumosienė et al., 2020).
properties
IUPAC Name |
3-(2-fluorophenyl)-N-[(1-thiophen-3-ylcyclopentyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNOS/c20-17-6-2-1-5-15(17)7-8-18(22)21-14-19(10-3-4-11-19)16-9-12-23-13-16/h1-2,5-6,9,12-13H,3-4,7-8,10-11,14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOVMEVRTSKHTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)CCC2=CC=CC=C2F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B3007285.png)
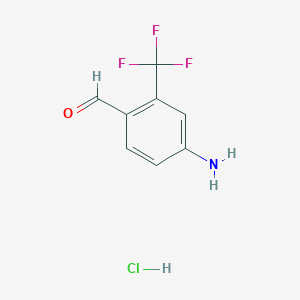
![N-[(2-methoxyphenyl)methyl]-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B3007288.png)
![N-(naphthalen-1-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3007289.png)
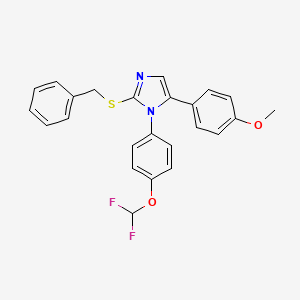
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-ethoxybenzamide](/img/structure/B3007292.png)

![2-([2-(4-Methoxyphenyl)cyclopropyl]{[(4-methylbenzoyl)oxy]imino}methyl)pyridine](/img/structure/B3007295.png)
![Tert-butyl 2-(benzylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B3007297.png)


